molecular formula C11H17NO3 B2721595 1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid CAS No. 1101762-67-7

1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid

Cat. No. B2721595
M. Wt: 211.261
InChI Key: GKNBMCJILWMJOO-UHFFFAOYSA-N
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Description

1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid is a chemical compound with the molecular formula C11H17NO3 . It is a derivative of piperidinecarboxylic acid, where a cyclobutylcarbonyl group is attached to the nitrogen atom of the piperidine ring .


Synthesis Analysis

The synthesis of 1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid could potentially involve the use of cyclobutancarboxylic acid chloride and a suitable piperidine derivative. The Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could be a potential method for the synthesis .


Molecular Structure Analysis

The molecular structure of 1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a cyclobutylcarbonyl group attached to the nitrogen atom . The carboxylic acid group is attached to the 2-position of the piperidine ring .


Chemical Reactions Analysis

The chemical reactions of 1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid could involve the carboxylic acid group and the cyclobutylcarbonyl group. The carboxylic acid group can undergo reactions such as acid-base reactions, esterification, and amide formation . The cyclobutylcarbonyl group can participate in reactions involving the carbonyl group, such as nucleophilic addition reactions .

Scientific Research Applications

Biotechnological and Medicinal Applications

  • Carboxylic Acids in Drug Development : Some studies have focused on the development and investigation of novel carboxylic acid derivatives as potential antineoplastic agents, highlighting their cytotoxic properties and potential as cancer treatment drugs. These compounds show promise in terms of tumor-selective toxicity and the ability to modulate multi-drug resistance, as well as possessing antimalarial and antimycobacterial properties (Hossain et al., 2020).

  • Anticarcinogenicity and Toxicity : Research on organotin(IV) complexes with carboxylic acids has reviewed their anticarcinogenicity and toxicity, suggesting potential for these compounds in anticancer drug development. The structure-activity relationships and biological testing indicate that the alkyl/aryl groups attached to the tin atom play a major role, while the carboxylic acid ligands play a secondary role (Ali et al., 2018).

Environmental and Industrial Applications

  • Biocatalyst Inhibition by Carboxylic Acids : The impact of carboxylic acids on biocatalysts, particularly their inhibitory effects on microbes used in the production of biorenewable chemicals, has been explored. Understanding these mechanisms can aid in engineering robust strains for industrial applications (Jarboe et al., 2013).

  • Reactive Extraction of Carboxylic Acids : The efficiency of using organic solvents and supercritical fluids for the separation of carboxylic acids from aqueous solutions has been reviewed, indicating the potential of supercritical CO2 as an environmentally friendly solvent for industrial separation processes (Djas et al., 2018).

properties

IUPAC Name

1-(cyclobutanecarbonyl)piperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c13-10(8-4-3-5-8)12-7-2-1-6-9(12)11(14)15/h8-9H,1-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNBMCJILWMJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid

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